![molecular formula C10H15FN2 B13609168 {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is an organic compound that features a dimethylamino group attached to a fluorophenyl ring via a methanamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems can help in maintaining consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated amines with biological macromolecules. Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features are conducive to binding with various biological targets, making it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine
- {2-[(Dimethylamino)methyl]-4-fluorophenol}
- {2-[(Dimethylamino)methyl]-4-fluoroaniline}
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, which are not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C10H15FN2 |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
[2-[(dimethylamino)methyl]-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-9-5-10(11)4-3-8(9)6-12/h3-5H,6-7,12H2,1-2H3 |
InChI-Schlüssel |
CVUUJUJAOGNWLM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=CC(=C1)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


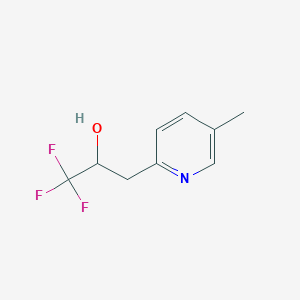
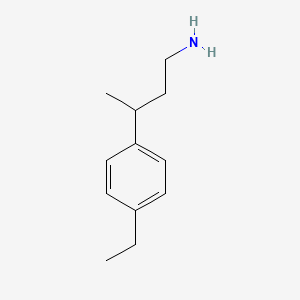
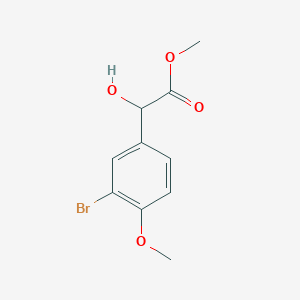
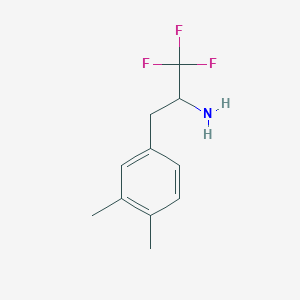
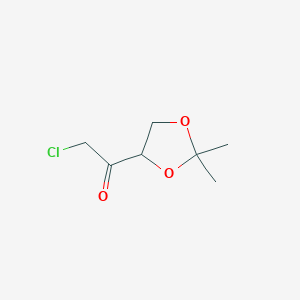
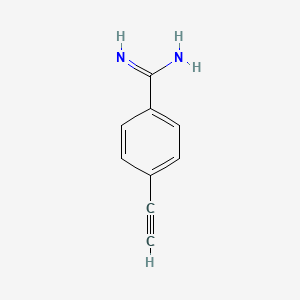


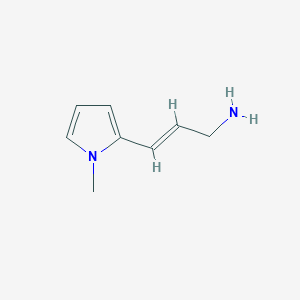
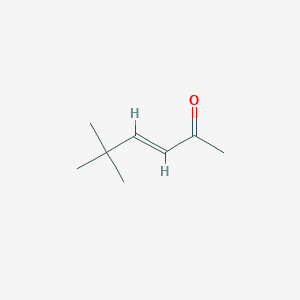
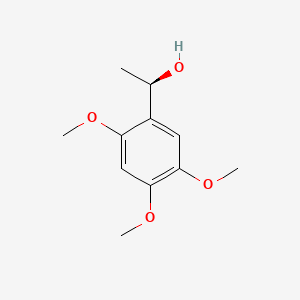
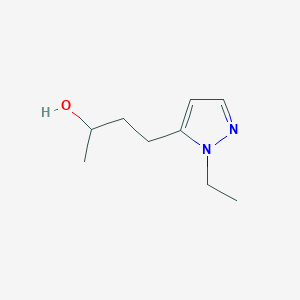
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

